molecular formula C29H27FN4O2 B2446225 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide CAS No. 931737-45-0

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2446225
CAS No.: 931737-45-0
M. Wt: 482.559
InChI Key: WDRMIKPGTBDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazoloquinoline core, which is known for its biological activity.

Properties

IUPAC Name

2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-20-7-5-10-22(15-20)17-33-18-25-28(24-16-23(30)12-13-26(24)33)32-34(29(25)36)19-27(35)31-14-6-11-21-8-3-2-4-9-21/h2-5,7-10,12-13,15-16,18H,6,11,14,17,19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRMIKPGTBDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazoloquinoline core, followed by the introduction of the fluoro and methylbenzyl groups. The final step involves the acylation of the pyrazoloquinoline with N-(3-phenylpropyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methylbenzyl group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazoloquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide
  • 2-(8-chloro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide
  • 2-(8-bromo-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide

Uniqueness

The presence of the fluoro group in this compound imparts unique properties, such as increased stability and potential biological activity, compared to its chloro and bromo analogs.

Biological Activity

The compound 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide is a novel pyrazoloquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound features a complex structure with multiple functional groups that are believed to contribute to its biological activity. The key structural components include:

  • Pyrazolo[4,3-c]quinoline core : Known for various pharmacological properties.
  • Fluoro and methylphenyl substituents : These groups may enhance the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this pyrazoloquinoline derivative exhibit significant anticancer activity. For instance, heterocyclic compounds have been classified based on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve the inhibition of critical signaling pathways such as PI3K/Akt, which is pivotal in cancer cell survival and growth.

Study ReferenceCompoundActivityMechanism
Alpelisib (similar structure)AntitumorInhibits PI3Kα
Mannich basesCytotoxicInduces apoptosis in cancer cells

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. The results suggest a promising profile with lower cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. For example, Mannich bases derived from similar structures have shown enhanced potency against human colon cancer cells .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in tumor growth.
  • Induction of Apoptosis : They can trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : Interference with pathways such as PI3K/Akt and MAPK cascades is common.

Case Studies

  • Study on Anticancer Activity : A study focused on a series of pyrazoloquinolines demonstrated that modifications at the 8-position significantly enhanced anticancer activity against breast cancer cell lines. The compound's ability to inhibit cell migration and invasion was also noted.
  • Cytotoxicity Assessment : Another research assessed the cytotoxicity of structurally related compounds in human Jurkat T cells and found that certain derivatives exhibited IC50 values significantly lower than conventional agents, indicating a potential for clinical application .

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer: Synthesis optimization should focus on reaction temperature control (e.g., maintaining 0–5°C for intermediates to avoid decomposition ), solvent selection (polar aprotic solvents for nucleophilic substitutions), and protecting group strategies for the pyrazoloquinoline core. Stepwise purification via column chromatography and monitoring by TLC/HPLC is critical. Reference analogous pyrazolo[4,3-d]pyrimidine derivatives, where regioselective alkylation at the 5-position requires careful stoichiometric control of benzylating agents .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer: Use a combination of techniques:

  • HPLC (≥95% purity threshold, C18 column, acetonitrile/water gradient) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₂₉H₂₇FN₄O₂ requires exact mass 498.202 g/mol).
  • NMR (¹H/¹³C) to verify substituent positions, e.g., distinguishing methylphenyl benzyl protons (δ 2.3–2.5 ppm) and fluorinated aromatic signals (δ 7.1–7.8 ppm) .

Q. What experimental protocols are recommended for determining solubility and stability in biological buffers?

Methodological Answer:

  • Solubility : Use shake-flask method with DMSO as a co-solvent (<1% v/v) in PBS (pH 7.4) or simulated gastric fluid. Centrifuge at 10,000 rpm for 15 min, followed by UV-Vis quantification (λmax ~260–280 nm) .
  • Stability : Incubate at 37°C for 24–72 hours, analyze degradation products via LC-MS. Monitor hydrolysis of the acetamide moiety under acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Perform docking studies (AutoDock Vina, Schrödinger Suite) using the pyrazoloquinoline core as a scaffold. Target kinases (e.g., Aurora A/B) by aligning the fluorophenyl group in hydrophobic pockets.
  • Apply QSAR models to predict substituent effects on logP and pKa. For example, replacing the 3-methylphenyl group with electron-deficient aryl rings may improve membrane permeability .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Compare Cmax and AUC values via IV/PO administration in rodents. Low oral bioavailability may explain in vitro-in vivo discrepancies.
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., N-dealkylation of the phenylpropyl group) that could alter activity .
  • Tissue distribution studies : Radiolabel the compound (¹⁴C-acetamide) to assess accumulation in target organs .

Q. How can reaction fundamentals and reactor design improve scalability?

Methodological Answer:

  • Microreactor systems : Enhance heat transfer for exothermic steps (e.g., cyclization of the pyrazolo ring) and reduce byproduct formation.
  • Design of Experiments (DoE) : Optimize parameters like residence time, catalyst loading (e.g., Pd/C for hydrogenation), and pressure using response surface methodology .

Data Analysis & Experimental Design

Q. What statistical methods are most effective for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

  • Non-linear regression (GraphPad Prism) to calculate IC₅₀ values. Use Hill slope analysis to assess cooperativity in target binding.
  • ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity .

Q. How can machine learning algorithms predict off-target effects?

Methodological Answer:

  • Train random forest models on ChEMBL bioactivity data to identify potential off-target kinases or GPCRs.
  • Validate predictions via SPR (surface plasmon resonance) screening against a panel of 50+ recombinant proteins .

Methodological Challenges & Solutions

Q. What techniques mitigate aggregation artifacts in biochemical assays?

Methodological Answer:

  • Dynamic light scattering (DLS) to detect aggregates at >1 µM concentrations.
  • Include detergent (0.01% Tween-20) or bovine serum albumin (0.1 mg/mL) in assay buffers to stabilize monomeric species .

Q. How to address discrepancies between crystallographic and docking-predicted binding modes?

Methodological Answer:

  • Molecular dynamics simulations (GROMACS, AMBER) to assess conformational flexibility of the protein-ligand complex.
  • Validate with mutagenesis studies (e.g., alanine scanning of key residues in the ATP-binding pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.